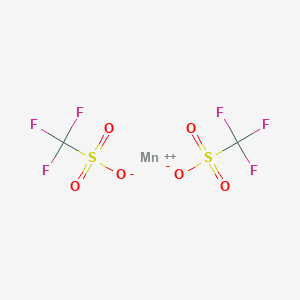

Trifluoromethanesulfonic acid--manganese (2/1)

Description

Significance and Research Landscape of Manganese(II) Triflate in Contemporary Chemistry

Manganese(II) triflate has emerged as a versatile and valuable catalyst in modern organic chemistry. Its significance lies in its ability to facilitate a range of chemical transformations, including oxidation of hydrocarbons, epoxidation, and C-H oxidation reactions. The triflate anion (CF₃SO₃⁻), being a weakly coordinating anion, contributes to the high Lewis acidity of the manganese(II) center, a key feature for its catalytic activity. The thermal stability and high lability of the triflate group further enhance its utility in catalytic applications.

The research landscape surrounding manganese(II) triflate is dynamic, with ongoing investigations into its catalytic potential. For instance, it has been demonstrated to be an effective catalyst for the hydroboration of nitriles, carbonates, and esters at room temperature, achieving near-quantitative yields in short reaction times. researchgate.net This highlights a move towards developing more sustainable and efficient catalytic systems using earth-abundant metals like manganese.

Historical Context of Manganese(II) Triflate Studies and Evolution of Research Paradigms

The study of metal triflates, including manganese(II) triflate, gained traction as chemists sought alternatives to potentially explosive metal perchlorates. The triflate anion offered a stable and non-explosive option, paving the way for its widespread use in inorganic and catalytic chemistry.

Early research focused on the synthesis and basic characterization of manganese(II) triflate and its complexes. A significant development was the establishment of facile and reproducible methods for the preparation of various manganese(II) triflate complexes. For example, the reaction of manganese(II) chloride with trimethylsilyl (B98337) triflate provides a convenient route to anhydrous manganese(II) triflate complexes. nih.gov

The evolution of research paradigms has seen a shift from fundamental coordination chemistry to the exploration of its catalytic applications. Researchers have successfully synthesized and characterized various coordination complexes of manganese(II) triflate, such as the linear coordination polymer [Mn(CH₃CN)₂(OTf)₂]n and the distorted octahedral complex trans-[Mn(C₅H₅N)₄(OTf)₂]. researchgate.netnih.gov The ability to readily form complexes with different ligands, including water to yield Mn(H₂O)₆₂, has broadened the scope of its applications. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry on Manganese bis(trifluoromethanesulfonate) Systems

Current academic inquiry into manganese bis(trifluoromethanesulfonate) systems is multifaceted, with several key objectives:

Development of Novel Catalytic Reactions: A primary goal is to expand the catalytic repertoire of manganese(II) triflate. This includes designing new synthetic methodologies that are more efficient, selective, and environmentally benign.

Mechanistic Investigations: Understanding the intricate mechanisms of manganese-catalyzed reactions is a crucial objective. By elucidating the reaction pathways, researchers can optimize reaction conditions and design more effective catalysts.

Synthesis of Advanced Materials: Manganese(II) triflate serves as a precursor in the synthesis of more complex coordination compounds and materials. For instance, it has been used in the synthesis of bimetallic one-dimensional chains and rectangular clusters with interesting magnetic properties. nih.gov

Exploration of Bioinorganic Chemistry: Given the biological importance of manganese, there is growing interest in synthesizing manganese(II) triflate complexes that can mimic the function of manganese-containing enzymes. This includes the synthesis of pseudo 7-coordinated manganese(II) complexes that can form high-valent manganese(IV)-oxo species, which are relevant to biological oxidation processes. researchgate.net

The ongoing research into manganese bis(trifluoromethanesulfonate) continues to unveil its potential in various domains of chemistry, from catalysis to materials science and bioinorganic chemistry.

Properties

CAS No. |

55120-76-8 |

|---|---|

Molecular Formula |

C2H2F6MnO6S2 |

Molecular Weight |

355.10 g/mol |

IUPAC Name |

manganese;bis(trifluoromethanesulfonic acid) |

InChI |

InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |

InChI Key |

PNLVFLLUCISQES-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Manganese Bis Trifluoromethanesulfonate and Its Derivatives

Direct Synthesis Routes for Anhydrous Manganese(II) Triflate

The preparation of anhydrous manganese(II) triflate is a critical first step for many subsequent coordination chemistry applications. A common and effective method involves the use of a powerful triflating agent to convert a manganese(II) halide into the desired triflate salt.

Reactions Involving Trimethylsilyl (B98337) Triflate as a Triflation Agent

A well-established route to anhydrous manganese(II) triflate utilizes trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS(OTf)) as the triflating agent. nih.gov This organosilicon reagent reacts readily with manganese(II) chloride (MnCl₂) in a metathesis reaction. nih.govwikipedia.orgchemicalbook.com The driving force for this reaction is the formation of the volatile and stable trimethylsilyl chloride (TMSCl), which can be easily removed from the reaction mixture. nih.gov

The reaction is typically carried out under anhydrous conditions to prevent the formation of hydrated manganese(II) triflate species. nih.gov The general reaction is as follows:

MnCl₂ + 2 (CH₃)₃SiOSO₂CF₃ → Mn(OSO₂CF₃)₂ + 2 (CH₃)₃SiCl nih.gov

This method is favored due to its clean conversion and the formation of easily separable byproducts. nih.gov

Optimization of Reaction Conditions for High-Yield Preparations

To achieve high yields of anhydrous manganese(II) triflate, careful control of the reaction conditions is necessary. The reaction is typically performed in a suitable aprotic solvent. A 1:1 mixture of acetonitrile (B52724) (CH₃CN) and tetrahydrofuran (B95107) (THF) has been shown to be an effective medium for this synthesis. nih.govnih.govresearchgate.net

A slight excess of trimethylsilyl triflate is often employed to ensure the complete conversion of the manganese(II) chloride and to maintain anhydrous conditions throughout the reaction. nih.gov The reaction mixture is typically stirred overnight to ensure completion. nih.gov Following the reaction, the volatile components, including the solvent and trimethylsilyl chloride, are removed under reduced pressure. nih.gov The resulting solid can then be extracted with a minimal amount of a suitable solvent, such as acetonitrile, and filtered to remove any insoluble impurities. nih.gov Precipitation with a less polar solvent, like diethyl ether (Et₂O), affords the product as a microcrystalline solid in high yields. nih.gov Following this optimized procedure, yields as high as 88.2% have been reported for the acetonitrile-coordinated species, which can then be converted to the anhydrous form. nih.gov

| Parameter | Condition |

| Manganese Source | Manganese(II) chloride (MnCl₂) |

| Triflating Agent | Trimethylsilyl triflate (TMS(OTf)) |

| Solvent | 1:1 Acetonitrile/Tetrahydrofuran (CH₃CN/THF) |

| Stoichiometry | Slight excess of TMS(OTf) |

| Reaction Time | Overnight |

| Work-up | Removal of volatiles, extraction with CH₃CN, precipitation with Et₂O |

| Reported Yield | 88.2% (for the acetonitrile adduct) |

Synthesis of Ligated Manganese(II) Triflate Complexes

Anhydrous manganese(II) triflate is a valuable precursor for the synthesis of a wide array of coordination complexes. The labile nature of the triflate ligand allows for its displacement by various donor ligands, leading to the formation of new manganese(II) species.

Preparation of Acetonitrile-Coordinated Manganese(II) Triflate Species

The synthesis of anhydrous manganese(II) triflate in the presence of acetonitrile naturally leads to the formation of an acetonitrile-coordinated complex. nih.gov Specifically, the reaction of MnCl₂ with TMS(OTf) in a CH₃CN/THF mixture, followed by recrystallization from acetonitrile and diethyl ether, yields a linear coordination polymer with the formula [Mn(CH₃CN)₂(OTf)₂]n. nih.govnih.govresearchgate.net In this structure, each manganese(II) center is in a distorted octahedral geometry, with two trans-coordinating acetonitrile ligands and four bridging triflate anions in the equatorial positions. nih.govnih.govresearchgate.net This acetonitrile adduct is a convenient, crystalline, and stable source of manganese(II) triflate for further synthetic transformations. nih.gov

Synthesis of Pyridine-Coordinated Manganese(II) Triflate Complexes

Pyridine-coordinated manganese(II) triflate complexes can be readily synthesized from the acetonitrile adduct. By dissolving the [Mn(CH₃CN)₂(OTf)₂]n polymer in a solvent mixture containing pyridine (B92270), a ligand exchange reaction occurs. nih.gov Subsequent recrystallization, typically by the addition of diethyl ether, yields the trans-[Mn(C₅H₅N)₄(OTf)₂] complex. nih.govnih.govresearchgate.net In this mononuclear species, the manganese(II) ion is coordinated to four pyridine ligands in the equatorial plane and two mutually trans triflate anions in the axial positions, resulting in a distorted octahedral geometry. nih.govnih.govresearchgate.net

| Starting Material | Ligand | Product |

| MnCl₂ / TMS(OTf) | Acetonitrile | [Mn(CH₃CN)₂(OTf)₂]n |

| [Mn(CH₃CN)₂(OTf)₂]n | Pyridine | trans-[Mn(C₅H₅N)₄(OTf)₂] |

Derivatization with Polydentate Nitrogen Donor Ligands

The synthetic utility of manganese(II) triflate extends to the formation of complexes with polydentate nitrogen donor ligands. These ligands, which contain multiple nitrogen atoms capable of coordinating to the metal center, can form stable chelate complexes with manganese(II). The triflate salt is an excellent starting material for these syntheses due to the weakly coordinating nature of the triflate anion, which is readily displaced by the stronger donating nitrogen atoms of the polydentate ligand.

Incorporation of Macrocyclic Ligands in Manganese(II) Triflate Frameworks

The integration of macrocyclic ligands into frameworks with manganese(II) triflate is a significant area of research, leading to complexes with unique structural and functional properties. The triflate anion is often employed as a weakly coordinating counter-ion, which allows for the study of the primary coordination sphere defined by the macrocycle and any additional ligands.

One synthetic approach involves a template synthesis, where the manganese(II) ion directs the cyclization of precursor molecules to form the macrocyclic ligand. For instance, Mn(II) ions have been used for the cyclization of dialdehyde (B1249045) and diamine precursors to create triaza-dioxa macrocyclic systems. nih.gov In other cases, a pre-formed macrocycle is reacted directly with a manganese(II) salt. For example, polynuclear manganese(II) complexes have been synthesized using dinitro- and tetranitrothiacalix researchgate.netarenes, where the flexibility and conformation of the macrocycle dictate the final structure of the metallic cluster. mdpi.com

In the synthesis of a nine-membered triphosphine (B1213122) macrocyclic complex, manganese(I) tricarbonyl was used as a template. The process involved the reaction of a primary diphosphine with [MnBr(CO)5], followed by bromide removal using silver triflate (AgOTf) to yield an acyclic precursor complex, fac-[Mn(CO)3{H2P(CH2)2PH2}(PAr3)][OTf]. researchgate.net Subsequent base-induced P-C coupling reaction led to the formation of the macrocyclic complex, demonstrating the utility of the triflate salt in facilitating the isolation of cationic intermediates. researchgate.net

Another study detailed the synthesis of a manganese complex with a rigidified 15-membered pentadentate macrocycle (15-pyN3O2Ph). The complex, [Mn(15-pyN3O2Ph)(H2O)2]Cl2, was prepared by the direct addition of MnCl2 to an aqueous solution of the ligand. nih.gov While this example uses chloride as the counter-ion, the principle of coordinating a pre-formed macrocycle to a Mn(II) center is a common strategy that can be adapted for triflate-based systems. The resulting complexes often feature the manganese ion coordinated by the heteroatoms of the macrocycle in the equatorial plane, with labile ligands such as water or the triflate anions themselves occupying the axial positions. nih.govresearchgate.net

Table 1: Examples of Manganese Complexes with Macrocyclic Ligands

| Macrocyclic Ligand | Precursor/Template | Resulting Complex Type | Counter-Anion | Reference |

|---|---|---|---|---|

| Triphosphine Macrocycle | [MnBr(CO)5] |

Mononuclear Mn(I) Carbonyl | Triflate | researchgate.net |

| Dinitro/Tetranitrothiacalix researchgate.netarene | MnCl2·4H2O |

Tetranuclear Mn(II) Cluster | Chloride | mdpi.com |

| 15-pyN3O2Ph | MnCl2 |

Mononuclear Mn(II) Aqua Complex | Chloride | nih.gov |

Synthesis of Manganese(II) Triflate-Containing Ionic Liquids

Manganese(II) triflate is a key precursor in the synthesis of manganese-containing ionic liquids (ILs), which are salts with melting points below 100 °C. These materials are of interest for applications in electrodeposition and catalysis. The synthesis typically involves the reaction of a manganese(II) salt with various neutral ligands, where trifluoromethanesulfonate (triflate, OTf⁻) serves as the anion. researchgate.netrsc.org

A general synthetic route involves coordinating manganese(II) centers with ligands such as glymes (diglyme, triglyme, tetraglyme), pyridine-N-oxide, dimethylsulfoxide, or N-alkylimidazoles. researchgate.netrsc.org The choice of ligand is crucial as it influences the coordination environment of the manganese atom and the physical properties, such as the melting point, of the resulting ionic liquid. In these syntheses, triflate is used as the counter-anion alongside others like bis(trifluoromethanesulfonyl)imide (bistriflimide) or methanesulfonate (B1217627). researchgate.netrsc.org The resulting manganese atoms are typically six-coordinate. researchgate.netrsc.org

The nature of the anion has been shown to have a significant effect on the electrochemical properties of the resulting liquid metal salts. researchgate.netrsc.org For instance, in electrodeposition studies, manganese metal deposits were obtained from ionic liquids with triflate or methanesulfonate anions, whereas the use of a bistriflimide anion with the same cation led to the formation of manganese nanoparticles. researchgate.netrsc.org This highlights the non-innocent role of the triflate anion in directing the electrochemical outcome. While many of these compounds are synthesized for their potential as ionic liquids, their characterization often involves crystallization and single-crystal X-ray diffraction to confirm their structure. researchgate.netrsc.org

Table 2: Ligands and Anions Used in the Synthesis of Manganese(II)-Containing Ionic Liquids

| Ligand Type | Specific Ligands | Anions Used | Reference |

|---|---|---|---|

| Glymes | Diglyme, Triglyme, Tetraglyme | Triflate, Bistriflimide, Mesylate | researchgate.netrsc.org |

| N-heterocycles | Pyridine-N-oxide, N-alkylimidazoles | Triflate, Bistriflimide, Mesylate | researchgate.netrsc.org |

| Sulfoxides | Dimethylsulfoxide | Triflate, Bistriflimide, Mesylate | researchgate.netrsc.org |

Crystallization Techniques for Structural Elucidation

The structural elucidation of manganese bis(trifluoromethanesulfonate) and its derivatives via single-crystal X-ray diffraction is contingent upon the successful growth of high-quality single crystals. Several techniques have been effectively employed, often tailored to the specific properties of the target complex, such as its solubility and sensitivity to air and moisture. nih.govnih.govresearchgate.net

A widely used method is recrystallization by solvent diffusion . This technique is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another. For example, colorless crystals of the linear coordination polymer [Mn(II)(CH3CN)2(OTf)2]n were obtained by recrystallizing the product from a concentrated acetonitrile solution via the slow diffusion of diethyl ether over one day. nih.gov A similar approach was used for trans-[Mn(II)(C5H5N)4(OTf)2], which was crystallized from a 1:1 mixture of acetonitrile and pyridine by diethyl ether diffusion. nih.gov

Slow evaporation is another common technique. The hexahydrate complex, Mn(II)(H2O)62, is readily crystallized by dissolving the starting manganese triflate complex in water and allowing the solvent to evaporate slowly. nih.gov

For compounds that are liquids or low-melting solids at ambient temperature, low-temperature crystallization is employed. This involves slowly solidifying the compound over several hours at a reduced temperature. For instance, air- and moisture-sensitive triflate esters with melting points between 278 and 288 K (5-15 °C) have been successfully crystallized by cooling them to 277 K (4 °C). nih.govresearchgate.net When handling such crystals, specialized techniques are required, such as cooling the manipulation tools with liquid nitrogen and placing the crystal on a cooled microscope slide to prevent melting before it can be transferred to the diffractometer. nih.gov

Table 3: Crystallization Methods for Manganese(II) Triflate Complexes and Related Compounds

| Compound | Crystallization Method | Solvent System | Reference |

|---|---|---|---|

[Mn(II)(CH3CN)2(OTf)2]n |

Solvent Diffusion | Acetonitrile / Diethyl Ether | nih.gov |

trans-[Mn(II)(C5H5N)4(OTf)2] |

Solvent Diffusion | Acetonitrile-Pyridine / Diethyl Ether | nih.gov |

[Mn(II)(H2O)6](OTf)2 |

Slow Evaporation | Water | nih.gov |

| Low-Melting Triflate Esters | Low-Temperature Solidification | None (Neat Liquid) | nih.govresearchgate.net |

Coordination Chemistry and Structural Aspects of Manganese Bis Trifluoromethanesulfonate Systems

Solvation Behavior of Manganese(II) Triflate in Non-Aqueous and Mixed Solvent Systems

The interaction of the manganese(II) ion with solvent molecules is a critical factor that dictates the structure and reactivity of its complexes. The choice of solvent can significantly influence coordination numbers, geometries, and the degree of ion pairing.

The thermodynamics of transferring the manganese(II) ion from water to various non-aqueous solvents have been investigated using calorimetry, specifically by measuring the heats of dissolution of anhydrous manganese(II) trifluoromethanesulfonate (B1224126). researchgate.netslu.se These measurements provide insight into the relative stability of the Mn(II) ion in different solvent environments. The heats of transfer (ΔtrH°) from water to solvents such as methanol, dimethylsulfoxide (DMSO), acetonitrile (B52724), and N,N-dimethylthioformamide (dmtf) have been determined. researchgate.netslu.se The negative values indicate that the solvation process is more exothermic in these organic solvents compared to water. researchgate.netslu.se

| Solvent | Heat of Transfer (ΔtrH°) from Water (kJ mol⁻¹) |

|---|---|

| Methanol | -37.7 |

| Dimethylsulfoxide (DMSO) | -71.6 |

| Acetonitrile | -23.1 |

| N,N-Dimethylthioformamide (dmtf) | -36.3 |

Data sourced from calorimetric studies on anhydrous manganese(II) trifluoromethanesulfonate. researchgate.netslu.se

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local coordination environment of metal ions in solution. Studies on manganese(II) triflate in various solvents have revealed key structural parameters of the solvated Mn(II) ion. researchgate.netslu.se In water, methanol, and dimethylsulfoxide, the manganese(II) ion is typically six-coordinate with an octahedral geometry. researchgate.netslu.se The Mn-O bond distances in these solvates are very similar, averaging around 2.16 Å. researchgate.netslu.se In acetonitrile, the Mn(II) ion also adopts a six-coordinate octahedral configuration, with a mean Mn-N bond distance of 2.193(3) Å. researchgate.netslu.se

However, the coordination number can change depending on the steric bulk of the solvent. researchgate.netslu.se For instance, in the space-demanding solvent N,N'-dimethylpropylene urea (B33335) (dmpu), the manganese(II) ion can only accommodate five solvent molecules, resulting in a five-coordinate complex and a significantly shorter Mn-O bond distance of 2.087(3) Å. researchgate.netslu.seritsumei.ac.jp

| Solvent | Coordination Number | Mean Bond Distance (Å) | Coordination Geometry |

|---|---|---|---|

| Water | 6 | 2.165(3) [Mn-O] | Octahedral |

| Methanol | 6 | 2.161(2) [Mn-O] | Octahedral |

| Dimethylsulfoxide (DMSO) | 6 | 2.157(3) [Mn-O] | Octahedral |

| Acetonitrile | 6 | 2.193(3) [Mn-N] | Octahedral |

| N,N'-Dimethylpropylene urea (dmpu) | 5 | 2.087(3) [Mn-O] | - |

Structural parameters determined from EXAFS data for solvated manganese(II) ions. researchgate.netslu.se

Solvent properties play a crucial role in defining the final structure of manganese(II) triflate systems, influencing not only the coordination number but also the extent of ion pairing between the Mn(II) cation and the triflate anion. researchgate.net

The steric bulk of a solvent can directly impact the coordination geometry. As seen with N,N'-dimethylpropylene urea (dmpu), its large size prevents the formation of a typical six-coordinate octahedral complex, forcing a reduction to a five-coordinate species. researchgate.netslu.se

The relative permittivity of the solvent affects the dissociation of the manganese(II) triflate salt. In solvents with low relative permittivity, such as pyridine (B92270), the dissociation of divalent metal salts is limited, leading to the formation of neutral solvated complexes where the triflate anion may remain coordinated to the metal center. researchgate.netslu.se

In concentrated solutions of certain solvents, direct interaction between the anion and the cation can occur, forming a contact ion-pair. For example, in a concentrated N,N-dimethylthioformamide (dmtf) solution of manganese(II) trifluoromethanesulfonate, an octahedral complex is formed where the manganese(II) ion is coordinated to five dmtf molecules and one trifluoromethanesulfonate oxygen atom. researchgate.netslu.se

Ligand Field Effects and Coordination Geometries of Manganese(II) Triflate Complexes

The high-spin d⁵ electronic configuration of Mn(II) results in no ligand field stabilization energy, making its coordination geometry highly dependent on the steric and electronic properties of the coordinating ligands. researchgate.net

The most common coordination geometry for manganese(II) is octahedral. researchgate.netmdpi.com Manganese(II) triflate is a convenient starting material for synthesizing a variety of octahedral complexes.

With Acetonitrile: In a mixture of acetonitrile and tetrahydrofuran (B95107), manganese(II) triflate forms a linear coordination polymer, [Mn(CH₃CN)₂(OTf)₂]n. nih.govnih.gov In this structure, each manganese center is in a distorted octahedral environment, coordinated to two trans-acetonitrile ligands and four bridging triflate anions in the equatorial positions. nih.govnih.gov

With Pyridine: When the acetonitrile polymer is dissolved in pyridine, a discrete molecular complex, trans-[Mn(C₅H₅N)₄(OTf)₂], is formed. nih.govnih.gov The manganese center maintains a distorted octahedral geometry, with four equatorial pyridine ligands and two trans-monodentate triflate anions. nih.govnih.gov

With Water: Exposure of the acetonitrile or pyridine complexes to water readily produces the hexaaquamanganese(II) triflate salt, Mn(H₂O)₆₂. nih.govnih.gov X-ray diffraction reveals a distorted octahedral [Mn(H₂O)₆]²⁺ cation, where the triflate anions are not directly coordinated to the metal but interact via hydrogen bonding. nih.govnih.gov The average Mn-O bond distance of 2.163 Å is consistent with previously reported hexaaquamanganese(II) dications. nih.gov

While octahedral geometry is prevalent, distortions are common in manganese(II) triflate complexes. nih.gov These distortions can arise from ligand constraints, crystal packing forces, or steric hindrance.

In the polymeric complex [Mn(CH₃CN)₂(OTf)₂]n, the manganese center exhibits a distorted octahedral geometry. nih.govnih.gov This distortion may be influenced by the tight packing of the polymer chains in the crystal lattice. nih.gov Similarly, the complex trans-[Mn(C₅H₅N)₄(OTf)₂] also features a distorted octahedral geometry around the manganese ion. nih.govnih.gov

Steric hindrance from bulky ligands or solvents can lead to more significant deviations from ideal geometries, including a reduction in the coordination number. The coordination of the sterically demanding solvent N,N'-dimethylpropylene urea (dmpu) to Mn(II) results in a five-coordinate complex, a clear example of steric effects dictating the coordination environment. researchgate.netslu.se This reduction from the more common six-coordination demonstrates how steric pressure can overcome the typical preference for octahedral geometry in Mn(II) complexes. researchgate.netslu.se

Role of Anions (Triflate, Bis(trifluoromethanesulfonyl)imide, Methanesulfonate) in Coordination

The nature of the anion is a critical factor in the coordination chemistry of manganese, influencing the resulting structure and reactivity of the complex. Weakly coordinating anions are particularly useful in inorganic synthesis as they are labile and thermally stable. nih.govnih.gov

The trifluoromethanesulfonate (triflate, OTf⁻) anion is widely used in coordination chemistry due to its high lability, thermal stability, and general inertness. nih.govnih.gov It is considered a weakly coordinating anion. nih.gov In manganese(II) complexes, the triflate anion has demonstrated versatile coordination behavior, acting as both a monodentate and a bridging ligand. nih.govnih.gov For instance, in the complex trans-[Mn(C₅H₅N)₄(OTf)₂], the triflate anions are in axial positions and are monodentate. nih.gov In contrast, in the linear coordination polymer [Mn(CH₃CN)₂(OTf)₂]n, the triflate anions act as bridging ligands, connecting the manganese(II) centers. nih.govnih.gov The coordination of the triflate anion can be displaced by stronger donor ligands, such as water, leading to the formation of species like [Mn(H₂O)₆]²⁺ with triflate as the counter-ion. nih.govnih.gov

The bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion is known to be an even weaker coordinating anion than triflate due to the extensive delocalization of its negative charge over two sulfonyl groups. This property makes it a valuable component in ionic liquids and as a counterion for highly reactive cationic complexes. Its coordination to metal centers can occur in several modes, including monodentate coordination through either a nitrogen or an oxygen atom, and bidentate coordination involving two oxygen atoms or a nitrogen and an oxygen atom.

The methanesulfonate (B1217627) (mesylate, OMs⁻) anion, lacking the electron-withdrawing fluorine atoms of triflate, is expected to be a stronger coordinating anion than triflate. The higher charge density on the oxygen atoms of the sulfonate group in methanesulfonate should lead to stronger electrostatic interactions with the manganese(II) center. This stronger coordination is likely to influence the structural and reactive properties of the resulting manganese complexes, potentially favoring the formation of more stable coordination polymers or complexes where the anion is less readily displaced by solvent molecules.

Intermolecular Interactions and Supramolecular Assembly in Solid-State Structures

Hydrogen bonding plays a crucial role in the solid-state structures of manganese(II) triflate compounds, particularly in their hydrated forms. A prime example is hexaaquamanganese(II) triflate, Mn(H₂O)₆₂. In the crystal structure of this complex, extensive hydrogen-bonding interactions are observed between the coordinated water molecules of the [Mn(H₂O)₆]²⁺ cation and the oxygen atoms of the triflate anions. nih.gov These interactions are key in organizing the manganese cations and triflate anions into a well-defined crystalline lattice. nih.gov The bond distances between the hydrogen atoms of the coordinated water and the oxygen atoms of the triflate are consistent with the formation of a robust hydrogen-bonding network. nih.gov

Manganese bis(trifluoromethanesulfonate) is a versatile precursor for the synthesis of coordination polymers and discrete molecular complexes, which can be dimeric or polynuclear. The ability of the triflate anion to act as a bridging ligand is fundamental to the formation of these extended structures.

A clear example of a coordination polymer is [Mn(CH₃CN)₂(OTf)₂]n, which is formed from the reaction of manganese(II) chloride with a triflating agent in acetonitrile. nih.gov In this structure, each manganese(II) center is in a distorted octahedral geometry, with two trans-acetonitrile ligands and four oxygen atoms from four bridging triflate anions in the equatorial plane. nih.gov These bridging triflate anions link the manganese centers into infinite linear chains. nih.gov The manganese-manganese distance within the polymer chain, mediated by the bridging triflate, is approximately 5.133 Å. nih.gov

While discrete dimeric complexes of manganese(II) triflate are not explicitly detailed in the provided context, the formation of polynuclear structures is a common theme in the coordination chemistry of manganese. The flexibility of the coordination sphere of manganese(II) and the versatile nature of the triflate anion allow for the assembly of a variety of supramolecular architectures.

Catalytic Applications of Manganese Bis Trifluoromethanesulfonate in Advanced Organic Synthesis

Manganese(II) Triflate as a Lewis Acid Catalyst in Organic Transformations

Metal triflates are widely recognized for their catalytic activity in a variety of organic reactions, particularly in the formation of carbon-oxygen and carbon-carbon bonds. researchgate.net The strong electron-withdrawing nature of the triflate group enhances the Lewis acidity of the associated metal cation, making it an effective catalyst for numerous transformations. researchgate.netnih.gov Manganese(II) triflate, in this context, serves as a potent Lewis acid. It can be conveniently synthesized from manganese(II) chloride and trimethylsilyl (B98337) triflate. nih.govnih.gov The resulting manganese(II) triflate complexes, such as the coordination polymer [Mn(II)(CH₃CN)₂(OTf)₂]n and trans-[Mn(II)(C₅H₅N)₄(OTf)₂], are stable and can be used as sources of the Mn(II) cation for catalytic applications. nih.govresearchgate.net The lability and chemical inertness of the triflate anion are key to its effectiveness in catalysis. nih.gov

Oxidative Catalysis Mediated by Manganese(II) Triflate and its Complexes

Manganese complexes are particularly adept at catalyzing oxidation reactions, a capability attributed to manganese's wide range of accessible oxidation states. nih.govsemanticscholar.org Manganese(II) triflate and its derivatives are instrumental in mediating a variety of oxidative transformations, including the oxidation of hydrocarbons, the functionalization of C-H bonds, and asymmetric oxidations. sigmaaldrich.comresearchgate.net These reactions often proceed through the formation of high-valent manganese-oxo species, which act as the active oxidants. researchgate.net

Hydrocarbon Oxidation and Epoxidation Reactions

Manganese-catalyzed systems are effective for the oxidation of hydrocarbons, including the epoxidation of alkenes. sigmaaldrich.com For instance, manganese salts, including Mn(II) complexes, can promote the epoxidation of various alkenes using hydrogen peroxide as the terminal oxidant. organic-chemistry.orgmdma.ch The efficiency of these reactions can be significantly influenced by the reaction conditions and the presence of additives. In some systems, the formation of a di-μ-oxo-bridged Mn₂(III,IV) binuclear species has been identified, suggesting the involvement of higher-valent manganese species in the catalytic cycle. researchgate.net

The catalytic performance of manganese complexes in epoxidation reactions can be enhanced by the use of additives. For example, in a system utilizing a Mn(II) triflate complex with a bidentate N-ligand, the addition of sodium bicarbonate and imidazole (B134444) was found to improve catalyst performance. researchgate.net

Table 1: Selected Examples of Manganese-Catalyzed Epoxidation of Alkenes

| Alkene | Catalyst System | Oxidant | Additive(s) | Solvent | Yield | Reference |

| Various aryl-substituted, cyclic, and trialkyl-substituted alkenes | MnSO₄ | H₂O₂ | Bicarbonate buffer | tBuOH or DMF | Good yields | mdma.ch |

| Series of alkenes | Mn(CF₃SO₃)₂[(–)-L]₂ | Peracetic acid | NaHCO₃, imidazole | Acetonitrile (B52724) | Enhanced performance | researchgate.net |

| Styrene | Mn-phox complexes | H₂O₂ | 1-Methylimidazole | Acetone | High turnover numbers | uu.nl |

This table is for illustrative purposes and specific yield percentages can be found in the cited literature.

Furthermore, manganese-based catalysts have been employed in the partial oxidation of light alkanes like methane (B114726) and ethane (B1197151) at relatively low temperatures. theopenscholar.com Using manganese trifluoroacetate (B77799) in trifluoroacetic acid and trifluoroacetic anhydride, methane can be selectively converted to methyl trifluoroacetate with dioxygen as the terminal oxidant. theopenscholar.com

C-H Oxidation and Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and manganese catalysts have emerged as a sustainable option for these transformations. nih.govsemanticscholar.org Manganese(II) complexes, often in conjunction with N-donor tetradentate aminopyridine ligands, are efficient catalysts for the selective oxidation of C-H groups in complex organic molecules, utilizing environmentally benign oxidants like hydrogen peroxide. researchgate.net Mechanistic studies suggest that these C-H hydroxylation reactions often proceed via a high-valent metal-oxo species through a hydrogen atom transfer (HAT) and rebound mechanism. acs.org

Manganese-catalyzed C-H functionalization is not limited to hydroxylation. Various other functional groups can be introduced, including methyl, azido, and fluoro groups. beilstein-journals.org For example, a late-stage C-H methylation protocol has been developed using a manganese catalyst with trimethylaluminum (B3029685) as the methyl source. nih.gov Similarly, manganese-catalyzed C-H azidation allows for the introduction of the azide (B81097) functionality into complex molecules. nih.govsemanticscholar.org The proposed mechanism for this transformation involves the oxidation of the resting Mn(III) catalyst to an O=Mn(V)–N₃ complex, which then proceeds through a hydrogen abstraction and radical trapping sequence. nih.govsemanticscholar.org

Table 2: Examples of Manganese-Catalyzed C-H Functionalization

| Functionalization | Substrate Type | Catalyst System | Key Reagents | Outcome | Reference |

| Methylation | Bioactive molecules | (S,S)-Mn(CF₃–PDP) | Trimethylaluminum | Site-selective methylation | nih.gov |

| Azidation | Complex molecules | Manganese(III)–salen | Aqueous azide solution | Facile C-H azidation | nih.gov |

| Hydroxylation | Aliphatic C-H bonds | Mn(PDP) catalyst | H₂O₂ | Chemoselective hydroxylation | nih.gov |

| Fluorination | Sclareolide | Mn(TMP)F | Fluoride source | C-H fluorination | beilstein-journals.org |

This table provides a summary of different C-H functionalization reactions catalyzed by manganese complexes.

Asymmetric Oxidation Reactions Utilizing Chiral Manganese Triflate Complexes

A significant advancement in manganese catalysis is the development of asymmetric oxidation reactions using chiral manganese complexes. nih.govrsc.org These reactions enable the enantioselective synthesis of valuable chiral molecules. Chiral manganese(II) triflate complexes, as well as other chiral manganese complexes, have been successfully employed in asymmetric epoxidation and sulfoxidation reactions. researchgate.netorganic-chemistry.org

For instance, chiral binaphthyl Schiff-base manganese complexes have been shown to be active catalysts for the asymmetric epoxidation of alkenes using iodosylbenzene (PhIO) as the oxidant. rsc.org In one example, the oxidation of cis-β-methylstyrene using a chiral manganese complex resulted in an enantiomeric excess of 76%. rsc.org

In the realm of asymmetric sulfoxidation, a porphyrin-inspired manganese-catalyzed method has been developed that utilizes hydrogen peroxide as the oxidant. organic-chemistry.org This system allows for the rapid and highly enantioselective oxidation of a broad range of sulfides, achieving excellent yields and enantioselectivities (up to >99% ee). organic-chemistry.org The proposed catalytic cycle involves a Mn(V)-oxo active species. organic-chemistry.org

Investigation of Oxidants and Co-oxidants in Manganese-Catalyzed Oxidations

The choice of oxidant and the presence of co-oxidants or additives are crucial for the efficiency and selectivity of manganese-catalyzed oxidation reactions. A variety of oxidants have been employed in conjunction with manganese catalysts, including hydrogen peroxide (H₂O₂), peracetic acid, iodosylbenzene (PhIO), and molecular oxygen. researchgate.nettheopenscholar.comrsc.orgrsc.org

Hydrogen peroxide is a particularly attractive oxidant due to its environmentally benign nature, with water being the only byproduct. researchgate.netrsc.org In many manganese-catalyzed oxidations using H₂O₂, the presence of an additive is necessary to facilitate the formation of the active high-valent manganese-oxo species. researchgate.net For example, small amounts of sulfuric acid have been shown to be effective in activating H₂O₂ in manganese-catalyzed alcohol oxidations. researchgate.net Carboxylic acids can also play a similar role. researchgate.net

In some epoxidation systems, bicarbonate has been identified as a critical co-catalyst. organic-chemistry.orgmdma.ch The reaction between bicarbonate and hydrogen peroxide forms peroxymonocarbonate, which is a key species in the epoxidation process. organic-chemistry.orgmdma.ch Additives such as sodium acetate (B1210297) and salicylic (B10762653) acid have been found to enhance the rate of these epoxidation reactions. organic-chemistry.orgmdma.ch

The nature of the oxidant can also influence the reaction pathway. For example, in the oxidation of phenolic compounds, manganese dioxide (MnO₂) was found to have a catalytic effect on the oxidation by potassium permanganate (B83412) (Mn(VII)), rather than acting as a mild co-oxidant. nih.gov

Reductive Catalysis Initiated by Manganese(II) Triflate Systems

While manganese is well-known for its role in oxidative catalysis, recent research has highlighted the potential of manganese-based systems in reductive transformations. thieme-connect.de Manganese(II) triflate has been identified as a simple yet effective catalyst for certain reductive processes, such as hydroboration. thieme-connect.de

A methodology for the hydroboration of nitriles, carbonates, and esters has been developed using a manganese(II) triflate salt in combination with potassium tert-butoxide and pinacolborane. researchgate.net This system operates at room temperature and provides near-quantitative yields in a short timeframe. researchgate.net This demonstrates the versatility of manganese(II) triflate, extending its catalytic utility beyond Lewis acid catalysis and oxidation into the realm of reduction. The development of manganese-catalyzed reduction reactions is a growing field, offering a sustainable alternative to precious metal catalysts. thieme-connect.de

Hydroboration of Unsaturated Bonds (C≡N, C=O)

The development of efficient methods for the reduction of chemically robust unsaturated bonds, such as those in nitriles (C≡N) and esters (C=O), is a significant area of research. Manganese(II) triflate has been identified as a key component in a simple and highly effective catalytic system for these transformations. nih.gov

A methodology utilizing Mn(OTf)₂ in combination with potassium tert-butoxide (KOtBu) and pinacolborane (HBpin) enables the hydroboration of a wide array of nitriles, esters, and carbonates. nih.govresearchgate.net This system operates efficiently at room temperature, achieving near-quantitative yields in under three hours for many substrates. nih.gov The reaction demonstrates broad functional group tolerance, successfully reducing substrates containing halides and various heterocyclic moieties. researchgate.net This approach avoids the need for complex, specially designed ligands or highly reactive and sensitive catalysts like metal alkyls or hydrides, which are often required for the hydroboration of such challenging functional groups. nih.gov

The scope of this catalytic system is extensive. Aromatic nitriles are readily converted to their corresponding diborylamine derivatives, which can be subsequently hydrolyzed to primary amines. Similarly, a variety of esters, including aromatic and aliphatic variants, are efficiently reduced to alcohols after workup. The reaction conditions are mild and demonstrate the potential of simple, commercially available manganese salts in catalysis.

Table 1: Mn(OTf)₂-Catalyzed Hydroboration of Various Nitriles and Esters

| Entry | Substrate | Product (after hydrolysis) | Yield (%) | Time (h) |

| 1 | Benzonitrile | Benzylamine | >99 | 1 |

| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzylamine | >99 | 1 |

| 3 | 4-Methoxybenzonitrile | 4-Methoxybenzylamine | >99 | 1 |

| 4 | 2-Naphthonitrile | (Naphthalen-2-yl)methanamine | >99 | 1 |

| 5 | Ethyl benzoate | Benzyl alcohol | >99 | 3 |

| 6 | Methyl 4-chlorobenzoate | (4-Chlorophenyl)methanol | >99 | 3 |

| 7 | Ethyl hexanoate | Hexan-1-ol | 95 | 3 |

Reaction Conditions: Substrate (1 mmol), Mn(OTf)₂ (2 mol%), KOtBu (8 mol%), HBpin (2.2-3.2 equiv), THF, room temperature. Data sourced from Thenarukandiyil, R. et al., 2021. nih.gov

Ligand-Controlled Regioselectivity in Hydroboration Reactions

While simple Mn(OTf)₂ salts are effective, the introduction of specific ligands to the manganese center can exert significant control over the selectivity of the reaction. This is particularly evident in the hydroboration of olefins, where controlling the regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) is crucial.

A well-defined manganese complex incorporating the triflate counter-ion, [Mn(iPrBDI)(OTf)₂] (where BDI is a bipyridinediimine ligand), serves as an active precatalyst for the hydroboration of a wide range of alkenes. nih.gov This catalyst system demonstrates exclusive anti-Markovnikov selectivity, specifically targeting terminal alkenes. Internal alkenes are not efficiently hydroborated by this manganese complex, highlighting a high degree of chemoselectivity. nih.gov This selective behavior is attributed to the specific electronic and steric environment created by the bipyridinediimine ligand around the manganese center. Computational studies have shed light on the contrasting selectivity observed between this manganese catalyst and analogous cobalt systems, which are effective for the isomerization and subsequent hydroboration of internal alkenes. nih.gov This example underscores the critical role that ligand design plays in modulating the intrinsic reactivity and selectivity of manganese triflate-based catalysts.

Homogeneous Manganese-Catalyzed Hydrogenation and Transfer Hydrogenation

Information on the specific use of Manganese bis(trifluoromethanesulfonate) as a catalyst for homogeneous hydrogenation and transfer hydrogenation is not well-documented in the reviewed scientific literature. Research in this area predominantly focuses on manganese catalysts based on pincer-type ligands and manganese(I) carbonyl precursors. rsc.orgresearchgate.netst-andrews.ac.uk

Cyclization and Coupling Reactions Catalyzed by Manganese(II) Triflate

[3+2] Cyclization of Ketones and Isocyanates via C-H Activation

The catalytic [3+2] cyclization of ketones and isocyanates via C-H activation has been reported using manganese-based systems. However, the specific catalyst employed is typically a manganese(I) carbonyl complex, such as MnBr(CO)₅, in conjunction with additives, including silver triflate (AgOTf). There is no clear evidence in the reviewed literature of Manganese bis(trifluoromethanesulfonate) itself being the primary catalyst for this transformation.

Multicomponent Synthesis Approaches

While manganese-catalyzed multicomponent reactions for the synthesis of complex molecules like pyrimidines have been developed, these methods typically rely on specially designed manganese pincer complexes. nih.govresearchgate.net The application of simple Manganese bis(trifluoromethanesulfonate) as a catalyst in multicomponent synthesis is not prominently featured in the existing scientific literature.

Mechanistic Elucidation of Manganese(II) Triflate Catalysis

Understanding the mechanism of Mn(OTf)₂ catalysis is key to optimizing reaction conditions and expanding its applications. For the hydroboration of nitriles and esters, a plausible mechanism involves the in-situ formation of a catalytically active manganese hydride species. It is proposed that the reaction between Mn(OTf)₂ and the borane (B79455) reagent, facilitated by the base (KOtBu), generates the active manganese hydride. nih.gov

This hypothesis is supported by studies on related manganese-catalyzed hydroboration systems. For instance, mechanistic investigations of reactions catalyzed by manganese pincer complexes show that a base is often required to generate an unsaturated, catalytically active species, which then reacts with pinacolborane. scispace.com This leads to the formation of a complex where the B-H bond is activated, often through a four-membered Mn-H-B-N ring intermediate, preceding the hydride transfer. scispace.com Kinetic studies on similar systems have indicated that the hydride transfer step is often rate-determining. nih.gov While a detailed mechanistic study specifically for the Mn(OTf)₂/KOtBu system is not available, it is reasonable to infer a pathway involving the formation of a manganese hydride intermediate that subsequently reduces the C≡N or C=O bond of the substrate.

In ligand-controlled systems, such as the hydroboration of olefins with [Mn(iPrBDI)(OTf)₂], computational studies have provided deeper insight. These studies help to explain the observed anti-Markovnikov selectivity by modeling the transition states of the catalytic cycle, revealing the energetic preferences that dictate the reaction's regiochemical outcome. nih.gov

Catalytic Cycles and Intermediate Species Identification

The catalytic cycles involving manganese bis(trifluoromethanesulfonate) typically begin with the Mn(II) precatalyst, which is then oxidized to higher-valent species that act as the primary oxidants. The specific nature of the catalytic cycle and the intermediates involved are highly dependent on the oxidant, substrate, and ligand system employed.

In oxidation reactions, such as epoxidation and C-H bond functionalization, the cycle often involves the formation of high-valent manganese-oxo species. nih.gov For instance, using non-heme aminopyridinylmanganese(II) complexes, formulated as [LMnII(OTf)₂], researchers have identified high-valent intermediate species like [LMnIVO]²⁺ upon interaction with oxidants. nih.gov The catalytic cycle in C-H azidation proposes the oxidation of a resting Mn(III) catalyst to an O=Mn(V)–N₃ complex, which then proceeds through Mn(VI) and Mn(IV)–N₃ intermediates before regenerating the catalyst. nih.gov

In other transformations, such as C-C bond activation, different intermediates are observed. Time-resolved infrared (TRIR) spectroscopy has been used to observe key steps, identifying solvent-coordinated complexes and seven-membered metallacycles as key intermediates in reactions catalyzed by manganese carbonyl precatalysts. nih.gov While not directly starting from Mn(OTf)₂, these studies provide insight into the types of organometallic intermediates that can form in manganese-catalyzed cycles. The identification of these transient species is crucial for understanding reaction mechanisms and optimizing catalyst performance.

Table 1: Key Intermediates Identified in Manganese-Catalyzed Reactions

| Catalyst System Precursor | Reaction Type | Identified Intermediate(s) | Reference(s) |

|---|---|---|---|

| [LMnII(OTf)₂] | Olefin Epoxidation | [LMnIVO]²⁺, [LMnIV(µ-O)₂MnIIIL]³⁺ | nih.gov |

| Mn(III) complex | C-H Azidation | O=Mn(V)–N₃, Mn(VI), Mn(IV)–N₃ | nih.gov |

| [Mn(C^N)(CO)₄] | C-H Functionalization | fac-[Mn(C^N)(CO)₃(solvent)], Seven-membered metallacycles | nih.gov |

Role of Manganese Oxidation States in Catalytic Pathways

Manganese is notable for its ability to exist in a wide range of oxidation states, from -3 to +7, a property that is central to its catalytic versatility. researchgate.net In catalytic cycles relevant to organic synthesis, the Mn(II), Mn(III), Mn(IV), and even Mn(V) and Mn(VI) states are most commonly invoked. nih.govnih.govnih.govnih.gov The catalytic process often involves the shuttling of the manganese center between these oxidation states. nih.gov

Starting with Manganese bis(trifluoromethanesulfonate), the manganese is in the Mn(II) state. In oxidation catalysis, the Mn(II) precatalyst is oxidized to a catalytically active higher-valent state. For example, in many C-H oxidation reactions, a Mn(III) species is oxidized to generate a potent Mn(V)=O intermediate, which is often the key oxidant responsible for attacking the substrate. nih.govnih.gov Similarly, in oxygen evolution and reduction catalysis, manganese cycles through Mn(II), Mn(III), and Mn(IV) states. acs.org

The specific oxidation states involved dictate the reaction's mechanism and selectivity. For instance, in the oxygen-evolving complex (OEC) of photosystem II, a tetranuclear manganese cluster cycles through five states (S₀ to S₄), with the manganese ions progressively oxidized from a formal (MnIII)₃MnII state in S₀ to (MnIV)₃MnIII in S₄ before releasing oxygen. nih.govnih.gov While a biological example, it underscores the fundamental importance of accessing multiple oxidation states. In synthetic systems, octahedral Mn(III) is often identified as an active site for oxidation reactions. acs.org The ability to access these various redox states allows manganese catalysts to mediate both one- and two-electron transfer processes, which is fundamental to their broad applicability. nih.gov

Oxygen Activation Mechanisms (e.g., Peroxo, Oxo Adducts)

A critical step in many manganese-catalyzed oxidation reactions is the activation of a terminal oxidant, most commonly dioxygen (O₂) or hydrogen peroxide (H₂O₂). bohrium.comnih.gov This activation process leads to the formation of highly reactive manganese-oxygen intermediates, such as superoxo, peroxo, and high-valent oxo species. bohrium.comrsc.org These intermediates are responsible for transferring an oxygen atom to the substrate.

The reaction of a Mn(II) or Mn(III) complex with an oxidant like H₂O₂ can lead to the formation of a manganese(III)-hydroperoxo (MnIII-OOH) intermediate. nih.govku.edu This species is often a key branch point in the catalytic cycle. It can undergo O–O bond heterolysis to generate a highly electrophilic manganese(V)-oxo (MnV=O) species, which is a powerful oxidant capable of performing challenging transformations like C-H bond oxidation and olefin epoxidation. nih.govnih.gov Alternatively, homolytic cleavage of the O-O bond can also occur.

In some systems, dinuclear manganese species are formed. For example, the interaction of a catalyst with an oxidant can lead to bridged species such as [LMnIV(µ-O)₂MnIIIL]³⁺. nih.gov The formation of various intermediates, including Mn(IV)-peroxo and Mn(V)-oxo corroles, has been shown to be reversible in some cases, highlighting the dynamic nature of the oxygen activation process. nih.gov The specific pathway taken depends on factors like the ligand environment, solvent, and the presence of acids or bases, which can influence the stability and reactivity of the various manganese-oxygen adducts. ku.edursc.orgrsc.org

Metal-Ligand Cooperation in Catalytic Processes

Metal-ligand cooperation (MLC) is a mechanistic paradigm where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking steps of a catalytic cycle. wikipedia.org This concept is particularly relevant for catalysts based on earth-abundant 3d metals like manganese. nih.gov In MLC, the ligand can act as a Lewis base or acid, or undergo aromatization/dearomatization to facilitate substrate activation and transformation. wikipedia.org

While many studies on MLC in manganese catalysis utilize pincer-type ligands, the principle is broadly applicable. nih.govelsevierpure.com For example, in hydrogen transfer reactions, a dearomatized pincer ligand can accept a proton from a substrate while the metal center binds the corresponding anion, facilitating heterolytic bond cleavage. nih.govresearchgate.net In the hydration of nitriles catalyzed by a manganese pincer complex, the reaction is proposed to proceed via a cooperative 1,3-addition of the catalyst to the nitrile, generating key ketimido and enamido intermediates. elsevierpure.com

This cooperative action between the metal and the ligand lowers the activation barriers for key steps, such as H-H, H-P, or C-H bond activation. nih.gov Computational studies have highlighted how subtle differences in the electronic properties of the ligand, such as an amine versus a hydroxyl group, can significantly impact the driving force and activity of the MLC catalyst. rsc.org Although direct examples involving Mn(OTf)₂ are less common in the MLC literature, it is understood that the combination of Mn(OTf)₂ with appropriately designed "actor" ligands can establish powerful catalytic systems that operate via these cooperative pathways.

Spectroscopic Probing of Catalytic Intermediates

Elucidating the complex mechanisms of manganese-catalyzed reactions relies heavily on the use of advanced spectroscopic techniques to detect and characterize transient catalytic intermediates. acs.org Because these species are often short-lived and present in low concentrations, in situ and operando spectroscopic methods are particularly valuable. acs.orgyoutube.com

Key Spectroscopic Techniques in Manganese Catalysis:

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic manganese species, which include the common Mn(II) (S=5/2) and Mn(IV) (S=3/2) oxidation states. It has been used to detect and characterize high-valent intermediates like [LMnIVO]²⁺ and dinuclear manganese clusters. nih.govacs.orgnih.gov

UV-visible (UV-Vis) Spectroscopy: Changes in the manganese oxidation state and coordination environment are often accompanied by distinct changes in the UV-Vis absorption spectrum. acs.orgrug.nl This technique is frequently used to monitor the formation and decay of intermediates, such as Mn(III), Mn(IV), and Mn(V)-oxo species, under reaction conditions. nih.govacs.org

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy provides structural information about catalytic species. Resonance Raman spectroscopy is particularly useful for identifying Mn-O vibrations in oxo and peroxo intermediates. acs.orgrug.nl Time-resolved IR (TRIR) spectroscopy has been successfully applied to observe the dynamics of manganese carbonyl complexes following activation. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS, including XANES and EXAFS, provides information on the oxidation state and local coordination environment (bond distances, coordination numbers) of the manganese center. It is invaluable for characterizing both crystalline and amorphous materials and can be applied in situ to probe the electronic and geometric structure of the catalyst during operation. nih.govacs.org

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to detect and confirm the mass of proposed intermediates in the catalytic cycle, providing direct evidence for their formation. nih.govresearchgate.net

Through the combined application of these techniques, researchers can construct a detailed picture of the catalytic cycle, identify resting states and active species, and gain a deeper understanding of the factors that control catalyst activity and selectivity. rsc.orgrsc.orgacs.org

Advanced Characterization Techniques for Manganese Bis Trifluoromethanesulfonate and Its Complexes

X-ray Based Spectroscopic and Diffraction Methods

X-ray techniques are indispensable for the precise determination of atomic arrangements and local coordination environments.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. For manganese bis(trifluoromethanesulfonate), this technique has been crucial in characterizing the structures of several key coordination complexes. The coordination environment of the manganese(II) ion is highly dependent on the solvent used for crystallization.

When crystallized from water, the complex formed is hexaaquamanganese(II) bis(trifluoromethanesulfonate), Mn(H₂O)₆₂. In this structure, the manganese(II) ion is located at a crystallographic inversion center and is coordinated by six water molecules in a distorted octahedral geometry. The triflate ions are not directly coordinated to the metal center but are present as counter-ions in the crystal lattice, participating in hydrogen-bonding interactions with the coordinated water molecules. The average Mn-O bond distance is approximately 2.163 Å, which is consistent with other reported [Mn(H₂O)₆]²⁺ dications.

In the presence of acetonitrile (B52724), a linear coordination polymer, [Mn(CH₃CN)₂(OTf)₂]n, is formed. The structure consists of distorted octahedral manganese(II) centers linked by bridging triflate anions. Each manganese atom, which lies on an inversion center, is also coordinated to two acetonitrile ligands in a trans configuration. The bridging triflates occupy the equatorial positions, creating a polymeric chain where the manganese centers are separated by a distance of 5.1333 Å.

When dissolved in a mixture of acetonitrile and pyridine (B92270), recrystallization yields the discrete mononuclear complex, trans-[Mn(C₅H₅N)₄(OTf)₂]. In this case, the manganese(II) center exhibits a distorted octahedral geometry with four pyridine ligands in the equatorial plane and two monodentate triflate anions in the trans-axial positions.

| Compound | Formula | Crystal System | Space Group | Mn(II) Geometry | Key Bond Distances (Å) | Triflate Coordination |

|---|---|---|---|---|---|---|

| Hexaaquamanganese(II) bis(trifluoromethanesulfonate) | Mn(H₂O)₆₂ | Monoclinic | P2₁/c | Distorted Octahedral | Mn-O (avg.): 2.163 | Non-coordinating (counter-ion) |

| catena-Poly[[di(acetonitrile)manganese(II)]-di-μ-trifluoromethanesulfonato] | [Mn(CH₃CN)₂(OTf)₂]n | Monoclinic | P2₁/n | Distorted Octahedral | Mn-N: 2.224(2), Mn-O: 2.163(1) | Bridging |

| trans-Bis(trifluoromethanesulfonato)tetrakis(pyridine)manganese(II) | [Mn(C₅H₅N)₄(OTf)₂] | Triclinic | P1 | Distorted Octahedral | Mn-N (avg.): 2.29, Mn-O: 2.19 | Monodentate (axial) |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solution and Solid-State Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for probing the local atomic environment of a specific element, providing information on the coordination number, distances, and types of neighboring atoms. wikipedia.orgresearchgate.net This technique is particularly valuable for characterizing non-crystalline materials or species in solution, where diffraction methods are not applicable. wikipedia.orgresearchgate.net

For manganese bis(trifluoromethanesulfonate), EXAFS performed at the Mn K-edge can determine the structure of the first coordination sphere around the manganese ion. In aqueous solutions, the EXAFS data for Mn(II) salts are consistent with the presence of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. acs.org Analysis of the data reveals a first-shell Mn–O scattering path corresponding to the six coordinated water molecules. acs.org This confirms that in aqueous solution, as in the crystalline hydrate, the triflate anion does not typically displace water from the primary coordination sphere.

In solid-state samples, EXAFS can corroborate the findings of X-ray diffraction. For instance, analysis of solid Mn(H₂O)₆₂ would show a primary Mn-O coordination shell at a distance consistent with the crystallographic data. For the polymeric [Mn(CH₃CN)₂(OTf)₂]n, EXAFS could resolve the Mn-N and Mn-O distances of the first coordination sphere and potentially provide information on the second-shell Mn-Mn distance through the bridging triflate ligands. rsc.org The technique is thus crucial for confirming local coordination details and can be applied to amorphous samples or reaction intermediates where single crystals cannot be obtained. rsc.org

Synchrotron X-ray Diffraction

Synchrotron X-ray sources provide exceptionally high-intensity and high-resolution X-rays, offering significant advantages over conventional laboratory X-ray sources. therobinsongroup.orgresearchgate.net Synchrotron X-ray diffraction can be used to solve complex crystal structures from very small crystals or to obtain high-quality powder diffraction patterns that allow for detailed structural analysis, including the determination of subtle lattice distortions.

While specific synchrotron diffraction studies dedicated solely to simple manganese bis(trifluoromethanesulfonate) complexes are not prevalent in the literature, the technique has been applied to study related manganese materials. For instance, in-situ time-resolved synchrotron XRD has been used to monitor the solid-phase structural evolution during the thermal decomposition of manganese(III) fluoride, revealing the formation of an intermediate Mn₂F₅ phase. researchgate.netesrf.fr This demonstrates the power of the technique for studying reaction mechanisms and identifying transient species in real-time. For manganese bis(trifluoromethanesulfonate), synchrotron radiation would be invaluable for studying phase transitions under non-ambient conditions (e.g., high temperature or pressure) or for tracking the structural changes during catalytic reactions in the solid state.

Magnetic Resonance Spectroscopy

Magnetic resonance techniques probe the magnetic environments of electrons and nuclei, providing detailed information on electronic structure, molecular geometry, and dynamics.

Electron Paramagnetic Resonance (EPR) Spectroscopy (X-band, High-Frequency High-Field EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for studying species with unpaired electrons, such as the high-spin d⁵ manganese(II) ion (S = 5/2). nih.gov Conventional X-band (~9.5 GHz) EPR spectra of Mn(II) complexes are often characterized by a prominent six-line pattern centered around g ≈ 2.00. nih.gov This pattern arises from the hyperfine coupling between the electron spin (S = 5/2) and the nuclear spin of the 100% abundant ⁵⁵Mn isotope (I = 5/2). nih.gov

In complexes with low symmetry, such as distorted octahedral or tetrahedral environments typical for manganese bis(trifluoromethanesulfonate) complexes, the electronic spin states are split even in the absence of an external magnetic field. youtube.com This phenomenon, known as zero-field splitting (ZFS), is described by the axial (D) and rhombic (E) parameters. nih.gov When the ZFS is large, X-band spectra can become very broad and complex, making it difficult to extract accurate parameters. nih.gov

High-Frequency and High-Field EPR (HFEPR), operating at frequencies >90 GHz, simplifies these complex spectra by operating in a regime where the electron Zeeman interaction is much larger than the ZFS. nih.govcornell.edu This allows for a more accurate determination of the ZFS parameters. nih.gov For mononuclear Mn(II) complexes with distorted geometries, the magnitude of the D parameter can range from nearly zero to over 0.1 cm⁻¹. researchgate.net The sign and magnitude of D and E are sensitive probes of the coordination geometry and the nature of the coordinating ligands. rsc.org Therefore, HFEPR is a powerful tool for precisely characterizing the electronic structure of manganese bis(trifluoromethanesulfonate) and its various complexes. nih.gov

| Parameter | Symbol | Typical Range of Values | Information Provided |

|---|---|---|---|

| g-factor | g | ~2.00 (isotropic) | Reflects the electronic environment; close to the free-electron value (2.0023) for S-state ions like Mn(II). |

| Hyperfine Coupling Constant | A(⁵⁵Mn) | 80-100 G (230-290 MHz) | Measures the interaction between the electron and nuclear spin; sensitive to the covalency of the Mn-ligand bonds. |

| Axial Zero-Field Splitting | D | 0 to >1 cm⁻¹ | Quantifies the axial distortion from cubic symmetry. |

| Rhombic Zero-Field Splitting | E | 0 to D/3 | Quantifies the rhombic (in-plane) distortion from axial symmetry. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ⁵⁵Mn NMR)

While NMR spectroscopy is most commonly associated with diamagnetic compounds, it can also provide valuable information on paramagnetic species, although the effects of the unpaired electrons must be considered.

¹⁹F NMR Spectroscopy: The trifluoromethanesulfonate (B1224126) anion contains a CF₃ group, making ¹⁹F NMR a sensitive probe for its state in solution and the solid state. The chemical shift of the fluorine atoms is indicative of the anion's environment. In solution, a distinction can be made between free (uncoordinated) triflate anions and those directly coordinated to the manganese(II) center. The free triflate anion typically shows a sharp singlet around -79 ppm (relative to CFCl₃). wiley-vch.de When the anion is coordinated to a metal, its chemical shift is altered; for instance, a signal for a coordinated triflate has been observed at -77 ppm. wiley-vch.de The paramagnetic Mn(II) center can also induce broadening of the ¹⁹F resonance.

¹H NMR Spectroscopy: For complexes containing proton-bearing ligands, such as Mn(H₂O)₆₂ or [Mn(C₅H₅N)₄(OTf)₂], ¹H NMR spectra are strongly affected by the paramagnetic Mn(II) ion. The unpaired electrons cause two primary effects: a large shift in the resonance frequencies (paramagnetic or hyperfine shift) and a significant increase in the relaxation rates, which leads to very broad lines. researchgate.net Protons closer to the paramagnetic center experience greater shifting and broadening, with the effect diminishing rapidly with distance (proportional to r⁻⁶). nih.gov While this broadening can obscure fine details like spin-spin coupling, the paramagnetic shifts themselves can be used to obtain structural information about the complex in solution. researchgate.net

⁵⁵Mn NMR Spectroscopy: Direct observation of the manganese center by ⁵⁵Mn NMR is generally not feasible for paramagnetic Mn(II) compounds in high-resolution NMR. huji.ac.il Manganese-55 has a nuclear spin of I = 5/2 and a significant electric quadrupole moment. In the symmetric environments of certain diamagnetic manganese compounds (e.g., Mn(CO)₅⁻ or MnO₄⁻), moderately broad signals can be observed. huji.ac.ilrsc.org However, for a paramagnetic species like Mn(II), the rapid relaxation induced by the unpaired electrons broadens the ⁵⁵Mn NMR signal to such an extent that it becomes undetectable with standard high-resolution spectrometers. huji.ac.il Therefore, this technique is not suitable for the routine characterization of manganese bis(trifluoromethanesulfonate) and its complexes.

Elemental and Microscopic Analysis

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)technologynetworks.com

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for determining the elemental composition of materials with high accuracy. thermofisher.compcdn.co In the context of manganese bis(trifluoromethanesulfonate) and its coordination complexes, ICP-OES is essential for the precise quantification of manganese content. This analysis serves to verify the stoichiometry of newly synthesized compounds and to assess the purity of the starting materials.

The methodology involves the complete digestion of a precisely weighed sample of the manganese compound, typically using concentrated nitric acid, to ensure all manganese is brought into an aqueous solution. tandfonline.comeag.com This solution is then introduced into a high-temperature argon plasma, a process which excites the manganese atoms. pcdn.co As these excited atoms relax to a lower energy state, they emit light at wavelengths that are unique to manganese. The intensity of this emitted light is measured by a detector and is directly proportional to the concentration of manganese in the sample, allowing for precise quantification when compared against calibration standards. eag.com High-performance ICP-OES techniques can reduce measurement uncertainty significantly, offering results with an accuracy typically on the order of 0.3–1%. spectro.com

Detailed research findings often present ICP-OES data to confirm the elemental composition of manganese-containing materials, such as ores or synthesized complexes. researchgate.netmdpi.com

Table 1: Representative ICP-OES Analysis for Manganese Complex Verification This table illustrates typical data obtained for verifying the manganese content in synthesized complexes derived from manganese bis(trifluoromethanesulfonate).

| Sample ID | Theoretical Mn Content (%) | Measured Mn Content (%, w/w) | Recovery Rate (%) |

| Mn(OTf)₂-Complex 1 | 12.85 | 12.79 | 99.53 |

| Mn(OTf)₂-Complex 2 | 10.21 | 10.15 | 99.41 |

| Mn(OTf)₂-Complex 3 | 8.56 | 8.60 | 100.47 |

Transmission Electron Microscopy (TEM)technologynetworks.com

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct, high-resolution visualization of materials at the nanoscale. nih.govresearchgate.net While not typically used for analyzing the simple salt structure of manganese bis(trifluoromethanesulfonate) itself, TEM is an indispensable tool for characterizing the morphology, size, crystal structure, and distribution of nanomaterials synthesized using this compound as a catalyst or precursor. iphy.ac.cn For example, when manganese bis(trifluoromethanesulfonate) is used in the synthesis of manganese oxide nanoparticles, TEM provides crucial information about the resulting product.

The technique operates by transmitting a focused beam of electrons through an ultra-thin specimen. The interactions between the electrons and the material are used to form an image, revealing detailed structural features. High-resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline materials. iphy.ac.cn Furthermore, ancillary techniques such as selected-area electron diffraction (SAED) can be performed within the TEM to provide crystallographic information, helping to identify the specific phases of the material present (e.g., distinguishing between different manganese oxides). iphy.ac.cn

Research findings reliant on TEM would include detailed descriptions of nanoparticle morphology, histograms of particle size distribution, and HRTEM images showing crystalline lattice fringes. nih.gov

Table 2: Example TEM Characterization Data for Nanoparticles Synthesized Using a Manganese Precursor This table provides an example of the characterization parameters obtained from a TEM analysis of manganese-based nanoparticles.

| Parameter | Description | Finding |

| Morphology | The overall shape of the nanoparticles. | Quasi-spherical |

| Average Particle Size | The mean diameter of the nanoparticles, measured from a large population. | 18 nm (± 3 nm) |

| Size Distribution | The range of particle diameters observed in the sample. | 12 – 25 nm |

| Crystallinity | The degree of structural order within the nanoparticles. | Highly crystalline |

| Lattice Fringes | Spacing between atomic planes measured from HRTEM images. | 0.24 nm |

| SAED Analysis | Crystalline phase identified from the diffraction pattern. | Indexed to Mn₃O₄ |

Theoretical and Computational Chemistry Approaches in Manganese Bis Trifluoromethanesulfonate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational research on manganese complexes, including manganese bis(trifluoromethanesulfonate). It allows for the accurate calculation of the electronic structure and related properties by approximating the many-electron Schrödinger equation. DFT studies are crucial for understanding the geometry, spin state, and molecular orbital characteristics of the compound.

Research on manganese complexes has shown that the choice of the density functional approximation (DFA) is critical for obtaining accurate results, particularly for properties like Jahn-Teller distortion in high-spin d⁴ Mn(III) systems. acs.orgaip.org Functionals such as B3LYP, OLYP-D3, and TPSSh have been evaluated for their performance in predicting spin state splittings and geometries of manganese compounds. acs.orgnih.gov For Mn(III) complexes, for example, the B3LYP functional has been found to provide some of the best predictions for zero-field splitting parameters. acs.orgnih.gov DFT calculations can determine the ground spin state and the energy difference between various spin states (e.g., high-spin vs. low-spin), which is fundamental to the magnetic and reactive properties of manganese bis(trifluoromethanesulfonate). mdpi.com These calculations also provide detailed information about the molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding the compound's reactivity and electronic transitions. aip.org

| DFT Functional | Type | Typical Applications in Mn Chemistry | Reference |

|---|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, prediction of zero-field splitting (ZFS) parameters, electronic structure. | acs.orgnih.gov |

| OLYP-D3 | GGA with Dispersion Correction | Analysis of Jahn-Teller distortion, prediction of geometries consistent with experimental data. | aip.org |

| TPSSh | Meta-hybrid GGA | Accurate prediction of spin-state splittings and thermodynamic parameters. | acs.orgnih.gov |

| BP86 | GGA | Geometry and electronic structure calculations, often used as a reliable non-hybrid functional. | acs.orgnih.gov |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Manganese bis(trifluoromethanesulfonate) is utilized as a catalyst in various organic reactions. Computational modeling, primarily using DFT, is an indispensable tool for elucidating the complex, multi-step reaction mechanisms and catalytic cycles involved. These models provide a step-by-step view of the transformation from reactants to products, including the structures of all intermediates and transition states.

The typical computational approach involves:

Building Molecular Models: Constructing accurate digital representations of the catalyst, substrates, and solvent molecules.

Mapping Reaction Pathways: Calculating the potential energy surface to identify the lowest energy path for the reaction. This involves locating transition states and reaction intermediates.

This methodology has been successfully applied to various manganese-catalyzed reactions, such as hydrogenation and CO₂ reduction. rsc.org For instance, in hydrogenation reactions, DFT calculations can unravel the interplay between hydrogen activation to form a manganese-hydride intermediate and the subsequent hydride transfer to the substrate. nih.gov By modifying the catalyst structure in silico (e.g., by changing ligands), researchers can predict how steric and electronic effects influence catalytic activity and selectivity, thereby guiding the design of more efficient catalysts.

| Step | Description | Computational Method | Key Output |

|---|---|---|---|

| 1. Geometry Optimization | Finding the lowest energy structure for reactants, products, intermediates, and transition states. | DFT (e.g., B3LYP, BP86) | Optimized 3D coordinates, bond lengths, angles. |

| 2. Transition State Search | Locating the saddle point on the potential energy surface connecting two minima (e.g., reactant and intermediate). | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. | Transition state geometry and the single imaginary frequency. |

| 3. Frequency Calculation | Computing vibrational frequencies to characterize stationary points and obtain thermodynamic data. | DFT | Zero-point vibrational energy (ZPVE), enthalpy, and entropy contributions. |

| 4. Energy Profile Construction | Plotting the Gibbs free energy of each species along the reaction coordinate. | Single-point energy calculations with higher-level basis sets. | Reaction energy profile, activation barriers, and reaction energies. |

Prediction and Analysis of Spectroscopic Parameters (e.g., Zero-Field Splitting, NMR Chemical Shifts)